molecular formula C14H10Cl4 B3027007 Benzene, 1,5-dichloro-2-((2,4-dichlorophenyl)methyl)-4-methyl- CAS No. 121107-44-6

Benzene, 1,5-dichloro-2-((2,4-dichlorophenyl)methyl)-4-methyl-

Cat. No.: B3027007
CAS No.: 121107-44-6
M. Wt: 320 g/mol
InChI Key: DLJAQEIAZPTWSB-UHFFFAOYSA-N
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Description

Benzene, 1,5-dichloro-2-((2,4-dichlorophenyl)methyl)-4-methyl- is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring, along with a methyl group and a dichlorophenylmethyl group. It is used in various chemical processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,5-dichloro-2-((2,4-dichlorophenyl)methyl)-4-methyl- typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The reaction mixture is typically subjected to distillation and purification processes to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,5-dichloro-2-((2,4-dichlorophenyl)methyl)-4-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxyl groups or amines.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or convert the benzene ring to a cyclohexane ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dechlorinated or cyclohexane derivatives.

Scientific Research Applications

Benzene, 1,5-dichloro-2-((2,4-dichlorophenyl)methyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on biological systems, including its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,5-dichloro-2-((2,4-dichlorophenyl)methyl)-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and aromatic structure allow it to bind to specific sites on proteins, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,3-dichloro-4-methoxy-
  • Benzene, 1,5-dichloro-2-methoxy-
  • Benzene, 2,4-dichloro-1-methoxy-

Uniqueness

Benzene, 1,5-dichloro-2-((2,4-dichlorophenyl)methyl)-4-methyl- is unique due to its specific substitution pattern and the presence of both a dichlorophenylmethyl group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,5-dichloro-2-[(2,4-dichlorophenyl)methyl]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c1-8-4-10(14(18)7-12(8)16)5-9-2-3-11(15)6-13(9)17/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJAQEIAZPTWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074474
Record name Benzene, 1,5-dichloro-2-[(2,4-dichlorophenyl)methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121107-44-6
Record name Benzene, 1,5-dichloro-2-((2,4-dichlorophenyl)methyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,5-dichloro-2-[(2,4-dichlorophenyl)methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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